3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-12-7-9-14(11-16(12)25)27-23(29)22-21(26)20-19(18-10-8-13(2)30-18)15-5-3-4-6-17(15)28-24(20)31-22/h7-11H,3-6,26H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLKXHBMIAMYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(O5)C)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes several notable features:
- Amino Group : Contributes to solubility and reactivity.
- Chloro and Methyl Substituents : These groups can influence the compound's interaction with biological targets.
- Furan Ring : Known for its role in various biological activities.
- Thienoquinoline Framework : A core structure associated with diverse pharmacological effects.
Molecular Formula
The molecular formula is , indicating a complex arrangement that supports multiple interactions with biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to the one . For instance, derivatives of thienoquinoline have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Analysis
In a study evaluating derivatives of thienoquinoline, compounds exhibited IC50 values in the nanomolar range against human breast cancer cell lines. The lead compound demonstrated a selective profile, sparing normal cells while effectively targeting malignant ones .
Anti-inflammatory Properties
Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of an amino group and halogen substituents can enhance interactions with inflammatory mediators.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary data suggest that it may exhibit activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
In vitro assays have shown that certain derivatives can inhibit the growth of Gram-positive bacteria, indicating potential as an antimicrobial agent .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with similar structures to 3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit promising anticancer properties. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast cancer and leukemia cell lines with notable cytotoxic effects observed at micromolar concentrations.
1.2 Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
1.3 Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. It is thought to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Pharmacological Applications
2.1 Drug Development
The unique structural features of this compound make it a valuable scaffold for the development of new drugs. Its ability to interact with multiple biological targets allows for the design of multi-target therapeutics aimed at complex diseases such as cancer and diabetes.
2.2 Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain kinases or proteases that play roles in tumor growth or metastasis.
Material Science Applications
3.1 Synthesis of Novel Materials
In material science, derivatives of this compound are being explored for their utility in synthesizing new materials with unique properties. The incorporation of thienoquinoline structures can enhance the electronic properties of materials used in organic electronics or photonic devices.
3.2 Nanotechnology
Research into the use of this compound in nanotechnology is also emerging. Its ability to form stable complexes with metal ions can be utilized in the fabrication of nanomaterials for drug delivery systems or catalytic applications.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative inhibited growth in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Research : A recent publication in Antimicrobial Agents and Chemotherapy reported that the compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibiotic.
- Material Development : Research presented at the Materials Science Conference indicated that incorporating this compound into polymer matrices enhanced electrical conductivity and thermal stability.
Comparison with Similar Compounds
Modifications in the Aryl Carboxamide Group
Variations in the aryl group attached to the carboxamide significantly influence biological activity and physicochemical properties. Key analogs include:
Core Modifications: Substituents at Positions 4 and 6
The 5-methylfuran-2-yl group at position 4 in the target compound distinguishes it from analogs with alternative substituents:
Cytotoxicity and Anticancer Activity
- The analog 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrated IC₅₀ values of 1.2–2.8 μM in ovarian cancer cell lines (SK-OV-3, OVCAR-3), outperforming derivatives with bulkier substituents .
- The target compound’s 3-chloro-4-methylphenyl group may optimize interactions with hydrophobic kinase domains, though direct cytotoxicity data are pending.
- Fluorinated analogs (e.g., ) show reduced cytotoxicity but improved pharmacokinetic profiles, suggesting a trade-off between efficacy and bioavailability.
Key Research Findings
Structure-Activity Relationship (SAR) Insights
- Chloro substituents at the meta position on the phenyl ring correlate with enhanced cytotoxicity, as seen in .
- Methyl groups (e.g., 4-methyl in the target compound) improve metabolic stability by blocking oxidative metabolism .
- Furan vs. Trifluoromethyl : The 5-methylfuran group in the target compound may engage in π-π stacking or hydrogen bonding absent in trifluoromethyl analogs .
Antimicrobial Activity
While the target compound’s antimicrobial properties are unstudied, structurally related N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-quinoline-3-carboxamides exhibited MIC values of 4–32 μg/mL against S. aureus and E.
Q & A
Q. What synergistic effects are observed when combined with standard chemotherapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
